molecular formula C19H17NO5 B15154439 3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one

3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one

Cat. No.: B15154439
M. Wt: 339.3 g/mol
InChI Key: UKQXEFIAJSXCON-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with methoxy and dimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzoyl)-6-methoxyquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 6-methoxyquinolin-4-ol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The choice of solvents and reagents may also be adjusted to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 8, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzoyl)-6-methoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can also modulate signal transduction pathways, affecting cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxybenzoyl)-6-methoxyquinolin-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

3-(3,4-dimethoxybenzoyl)-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C19H17NO5/c1-23-12-5-6-15-13(9-12)19(22)14(10-20-15)18(21)11-4-7-16(24-2)17(8-11)25-3/h4-10H,1-3H3,(H,20,22)

InChI Key

UKQXEFIAJSXCON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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